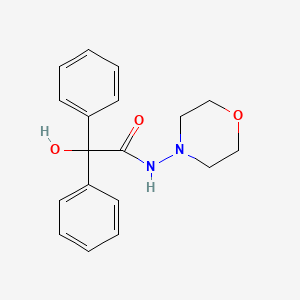
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide, also known as HDAC inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in regulating gene expression. The inhibition of HDAC by 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide has been found to have various applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide involves the inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes. 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes are responsible for removing acetyl groups from histone proteins, which are involved in regulating gene expression. The inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes by 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide are primarily related to its inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes. The accumulation of acetylated histones leads to changes in gene expression, which can result in various physiological effects. In cancer cells, the inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes by 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide leads to the induction of apoptosis and sensitization to other chemotherapeutic agents. Additionally, 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors have been found to have anti-inflammatory effects and may be useful in the treatment of other diseases, such as neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide in lab experiments include its potent inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes, which makes it a useful tool for studying gene expression and regulation. Additionally, its specificity for 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes makes it a useful tool for studying the role of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide enzymes in various physiological processes. However, the limitations of using 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
The future directions for research involving 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide include the development of more potent and specific 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors. Additionally, research is needed to determine the optimal dosing and administration of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors in the treatment of cancer and other diseases. Finally, research is needed to determine the potential long-term effects of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors on gene expression and regulation.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide is a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 4-morpholinecarboxylic acid, 2,2-diphenylacetic acid, and thionyl chloride in the presence of dimethylformamide (DMF) to form 2,2-diphenyl-3-oxo-N-(4-morpholinyl)butyramide. This intermediate product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide.
Applications De Recherche Scientifique
The inhibition of 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide by 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors have been found to induce apoptosis (programmed cell death) in cancer cells, making them a potential treatment option for various types of cancer. Additionally, 2-hydroxy-N-4-morpholinyl-2,2-diphenylacetamide inhibitors have been found to sensitize cancer cells to other chemotherapeutic agents, making them more effective.
Propriétés
IUPAC Name |
2-hydroxy-N-morpholin-4-yl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-20-11-13-23-14-12-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,22H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFMLYDILFYATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)


